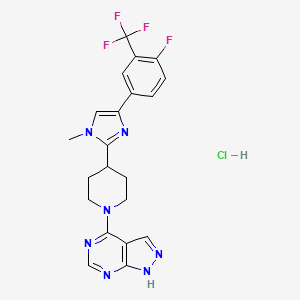

LY-2584702 hydrochloride

Description

Propriétés

IUPAC Name |

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F4N7.ClH/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGYRKDHQORLNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF4N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY-2584702 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY-2584702 hydrochloride is a potent and selective, ATP-competitive small molecule inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K). As a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, p70S6K is a key regulator of cell growth, proliferation, and survival, making it a compelling target in oncology. This technical guide provides a comprehensive overview of the mechanism of action of LY-2584702, supported by preclinical and clinical data. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound

LY-2584702 is a synthetic organic compound that has been investigated for its potential as an antineoplastic agent.[1] It specifically targets p70S6K, a serine/threonine kinase that plays a pivotal role in protein synthesis and cell cycle progression.[1] Dysregulation of the PI3K/Akt/mTOR pathway, leading to aberrant p70S6K activation, is a frequent event in a variety of human cancers, correlating with poor prognosis and promoting tumor progression, cancer stemness, and drug resistance.[2][3] By inhibiting p70S6K, LY-2584702 aims to disrupt these oncogenic processes.

Core Mechanism of Action

LY-2584702 functions as an ATP-competitive inhibitor of p70S6K.[4] This means it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. The primary and most well-characterized substrate of p70S6K is the 40S ribosomal protein S6 (rpS6).[2][3] Phosphorylation of rpS6 is a critical step in the initiation of protein synthesis of a specific class of mRNAs, known as 5' terminal oligopyrimidine (TOP) mRNAs, which encode for components of the translational machinery itself.

By inhibiting p70S6K, LY-2584702 effectively blocks the phosphorylation of rpS6.[1] This leads to a downstream cascade of events, including the inhibition of ribosome biogenesis and a decrease in the translation of proteins essential for cell growth and proliferation, ultimately leading to cell cycle arrest and a reduction in tumor growth.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Target/Cell Line | Parameter | Value | Reference(s) |

| p70S6K (enzyme assay) | IC50 | 4 nM | [4] |

| S6K1 (enzyme assay) | IC50 | 2 nM | [4] |

| HCT116 colon cancer cells (pS6 inhibition) | IC50 | 0.1-0.24 µM | [4] |

| pS6 inhibition in cells | IC50 | 100 nM | [4] |

| MSK2 (enzyme assay) | IC50 | 58-176 nM | [4] |

| RSK (enzyme assay) | IC50 | 58-176 nM | [4] |

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

| Xenograft Model | Dose and Schedule | Outcome | Reference(s) |

| U87MG glioblastoma | 2.5 mg/kg BID | Significant single-agent efficacy | [4] |

| U87MG glioblastoma | 12.5 mg/kg BID | Significant single-agent efficacy | [4] |

| HCT116 colon carcinoma | 2.5 mg/kg BID | Significant single-agent efficacy | [4] |

| HCT116 colon carcinoma | 12.5 mg/kg BID | Significant single-agent efficacy | [4] |

| HCT116 colon carcinoma | 2.3 mg/kg (TMED50) | Statistically significant tumor growth reduction | [4] |

| HCT116 colon carcinoma | 10 mg/kg (TMED90) | Statistically significant tumor growth reduction | [4] |

Table 3: Phase I Clinical Trial Data

| Parameter | Value | Reference(s) |

| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | [6] |

| Dose-Limiting Toxicities (Grade 3) | Vomiting, increased lipase, nausea, hypophosphataemia, fatigue, pancreatitis | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical and clinical evaluation of LY-2584702.

In Vitro p70S6K Enzymatic Assay

This protocol describes a representative method for determining the in vitro inhibitory activity of LY-2584702 against p70S6K.

-

Reagents and Materials:

-

Recombinant human p70S6K enzyme

-

S6 peptide substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[7]

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of LY-2584702 in kinase buffer.

-

In a microplate, add the p70S6K enzyme, S6 peptide substrate, and either LY-2584702 or vehicle control (DMSO) to the kinase buffer.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of LY-2584702.

-

Cell-Based Assay for Inhibition of S6 Phosphorylation (Western Blot)

This protocol outlines the methodology to assess the inhibitory effect of LY-2584702 on the phosphorylation of ribosomal protein S6 in cancer cell lines.

-

Reagents and Materials:

-

Human cancer cell line (e.g., HCT116)

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-S6 (Ser235/236) (e.g., Cell Signaling Technology #2211)[8] and rabbit anti-total S6

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL detection reagent

-

-

Procedure:

-

Seed HCT116 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of LY-2584702 for 24 hours.[9]

-

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-S6 (Ser235/236) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total S6 as a loading control.

-

Quantify the band intensities to determine the IC50 for pS6 inhibition.

-

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of LY-2584702 in a subcutaneous xenograft model.

-

Materials and Methods:

-

Human cancer cell line (e.g., U87MG or HCT116)

-

Immunodeficient mice (e.g., athymic nude mice)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

-

-

Procedure:

-

Harvest cancer cells and resuspend them in sterile PBS.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer LY-2584702 (e.g., 12.5 mg/kg, twice daily) or vehicle orally to the respective groups.[9]

-

Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Tumor tissue can be processed for further analysis, such as Western blotting or immunohistochemistry, to assess target modulation.

-

Pharmacodynamic Analysis in Clinical Trials (Skin Biopsy)

This protocol provides a general outline for the collection and analysis of skin biopsies to assess the pharmacodynamic effects of LY-2584702 in patients.

-

Procedure:

-

Obtain informed consent from the patient.

-

Collect a punch biopsy of the skin at baseline (before treatment) and at specified time points during treatment.

-

Fix the biopsy specimen in formalin and embed it in paraffin.

-

Perform immunohistochemistry (IHC) on the paraffin-embedded sections using an antibody specific for phospho-S6 (Ser235/236).

-

A pathologist scores the intensity and percentage of phospho-S6 positive cells in the epidermis.

-

Compare the post-treatment biopsy scores to the baseline scores to determine the extent of target inhibition.

-

Conclusion

This compound is a selective inhibitor of p70S6K that has demonstrated target engagement and antitumor activity in preclinical models. While clinical development was discontinued due to a lack of efficacy at tolerated doses, the study of LY-2584702 has provided valuable insights into the therapeutic potential and challenges of targeting the p70S6K signaling pathway in cancer.[10] This technical guide serves as a comprehensive resource for researchers and drug developers interested in the mechanism of action of LY-2584702 and the broader field of p70S6K inhibition.

References

- 1. LY2584702 | p70S6K1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. u87 glioblastoma xenograft: Topics by Science.gov [science.gov]

- 3. 6,7,4′-Trihydroxyisoflavone inhibits HCT-116 human colon cancer cell proliferation by targeting CDK1 and CDK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. U87 Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. worldwide.promega.com [worldwide.promega.com]

- 8. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LY-2584702 Hydrochloride in the p70S6K Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-2584702 hydrochloride is a potent and selective, ATP-competitive inhibitor of the 70-kilodalton ribosomal protein S6 kinase (p70S6K).[1][2][3][4] As a critical downstream effector of the PI3K/Akt/mTOR signaling cascade, p70S6K is a key regulator of cell growth, proliferation, motility, and survival.[5] Dysregulation of the p70S6K pathway is a common feature in various cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of LY-2584702's mechanism of action, its involvement in the p70S6K pathway, and a summary of key preclinical and clinical findings. Detailed experimental protocols and visual representations of the signaling pathway and experimental workflows are included to support further research and development efforts.

Introduction to the p70S6K Signaling Pathway

The p70S6K signaling pathway is a crucial regulator of protein synthesis and cell growth.[6] It is activated by a variety of mitogenic stimuli, including growth factors and cytokines.[7] A key upstream regulator of p70S6K is the mammalian target of rapamycin (mTOR), which, as part of the mTORC1 complex, directly phosphorylates and activates p70S6K.[6] Once activated, p70S6K phosphorylates several downstream targets, most notably the 40S ribosomal protein S6 (rpS6).[6][7] This phosphorylation event enhances the translation of a specific subset of mRNAs, known as 5' terminal oligopyrimidine (TOP) mRNAs, which primarily encode for ribosomal proteins and translation elongation factors.[6] By promoting the synthesis of these essential components of the translational machinery, p70S6K plays a pivotal role in driving cell growth and proliferation.[7] Beyond its role in protein synthesis, p70S6K has also been implicated in cell survival by inactivating the pro-apoptotic molecule BAD.[8]

This compound: Mechanism of Action

LY-2584702 is an orally available small molecule inhibitor that acts as a selective and ATP-competitive inhibitor of p70S6K.[2][3][5] By binding to the ATP-binding pocket of the p70S6K enzyme, LY-2584702 prevents the transfer of phosphate from ATP to its substrates, thereby inhibiting its kinase activity.[2] This leads to a reduction in the phosphorylation of downstream effectors, including the S6 ribosomal protein.[1][5] The inhibition of p70S6K signaling by LY-2584702 ultimately results in the suppression of protein synthesis and a decrease in cellular proliferation in cancer cells where this pathway is aberrantly active.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of LY-2584702

| Parameter | Value | Cell Line/System | Reference |

| IC50 (p70S6K) | 4 nM | Enzyme Assay | [1] |

| IC50 (S6K1) | 2 nM | Enzyme Assay | [9][10] |

| IC50 (pS6) | 0.1 - 0.24 µM | HCT116 Colon Cancer Cells | [1] |

| IC50 (pS6) | 100 nM | In Cells | [9][10] |

| Activity vs. Related Kinases (IC50) | 58 - 176 nM | MSK2 and RSK | [9][10] |

Table 2: In Vivo Efficacy of LY-2584702

| Model | Dosage | Outcome | Reference |

| U87MG Glioblastoma Xenograft | 2.5 mg/kg BID & 12.5 mg/kg BID | Significant antitumor efficacy | [1][9][10] |

| HCT116 Colon Carcinoma Xenograft | 2.5 mg/kg BID & 12.5 mg/kg BID | Significant antitumor efficacy | [1][9][10] |

| HCT116 Colon Carcinoma Xenograft | TMED50: 2.3 mg/kg, TMED90: 10 mg/kg | Statistically significant tumor growth reduction | [3] |

Table 3: Phase 1 Clinical Trial Data for LY-2584702

| Trial Identifier | Status | Condition(s) | Phase |

| NCT01241461 | Completed | Cancer | Phase 1 |

| NCT01115803 | Terminated | Metastatic Neoplasm, Non-small Cell Lung Carcinoma, Renal Cell Carcinoma, Neuroendocrine Tumors | Phase 1 |

| NCT01394003 | Terminated | Advanced Cancer | Phase 1 |

Note: BID = twice daily, TMED = threshold minimum effective dose.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of LY-2584702.

In Vitro p70S6K Enzyme Assay

Objective: To determine the direct inhibitory activity of LY-2584702 on the p70S6K enzyme.

Methodology:

-

Recombinant human p70S6K enzyme is incubated with a specific substrate (e.g., a synthetic peptide corresponding to the phosphorylation site on S6 ribosomal protein).

-

The reaction is initiated by the addition of ATP.

-

Varying concentrations of LY-2584702 are added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioactive assays (measuring the incorporation of ³²P-ATP) or non-radioactive methods like ELISA or fluorescence-based assays.

-

The concentration of LY-2584702 that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Western Blot Analysis for Phospho-S6 Inhibition

Objective: To assess the effect of LY-2584702 on the phosphorylation of the downstream target S6 ribosomal protein in cultured cells.

Methodology:

-

Cancer cell lines (e.g., HCT116) are cultured under standard conditions.

-

Cells are treated with various concentrations of LY-2584702 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[1]

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated S6 ribosomal protein (p-rpS6) and total S6 ribosomal protein (rpS6).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The signal is detected using a chemiluminescent substrate, and the bands are visualized.

-

The intensity of the p-rpS6 band is normalized to the total rpS6 band to determine the extent of inhibition.

Cell Proliferation Assay

Objective: To evaluate the effect of LY-2584702 on the growth of cancer cells.

Methodology:

-

Cancer cells are seeded in multi-well plates at a low density.

-

After allowing the cells to attach, they are treated with increasing concentrations of LY-2584702.

-

The cells are incubated for a period of time (e.g., 24, 48, or 72 hours).

-

Cell viability or proliferation is assessed using a variety of assays, such as:

-

MTT or WST-1 assay: Measures the metabolic activity of viable cells.

-

Crystal violet assay: Stains the DNA of adherent cells.

-

Direct cell counting: Using a hemocytometer or an automated cell counter.

-

-

The results are used to generate a dose-response curve and calculate the concentration of LY-2584702 that inhibits cell growth by 50% (GI50).

In Vivo Xenograft Studies

Objective: To assess the antitumor efficacy of LY-2584702 in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Human cancer cells (e.g., U87MG or HCT116) are injected subcutaneously into the flanks of the mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

LY-2584702 is administered orally to the treatment group at specified doses and schedules (e.g., 12.5 mg/kg BID).[1] The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Visualizations

The following diagrams illustrate the p70S6K signaling pathway, a typical experimental workflow for evaluating LY-2584702, and the logical relationship of its inhibitory action.

Caption: p70S6K Signaling Pathway and Inhibition by LY-2584702.

Caption: Experimental Workflow for Preclinical Evaluation of LY-2584702.

Caption: Logical Flow of LY-2584702's Inhibitory Action.

Conclusion

This compound is a well-characterized, selective inhibitor of p70S6K with demonstrated preclinical activity in various cancer models. Its mechanism of action, centered on the inhibition of the PI3K/Akt/mTOR downstream effector p70S6K, provides a clear rationale for its investigation as an anticancer agent. While clinical development has faced challenges, the data gathered on LY-2584702 remains valuable for the scientific community. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the p70S6K pathway and the therapeutic potential of its inhibitors. The provided data, protocols, and visualizations offer a solid foundation for future studies in this area.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Facebook [cancer.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

The Discovery, Synthesis, and Biological Evaluation of LY-2584702: A Selective p70S6K Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LY-2584702 is a potent and selective, ATP-competitive small molecule inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K).[1][2] As a critical downstream effector in the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway, p70S6K is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, and protein synthesis.[3][4] Its primary substrate is the S6 ribosomal protein (rpS6), a component of the 40S ribosomal subunit. Phosphorylation of rpS6 by p70S6K enhances the translation of a specific class of mRNAs, known as 5' terminal oligopyrimidine (TOP) tracts, which encode for ribosomal proteins and elongation factors, thereby driving protein synthesis and cell growth.

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making its components attractive targets for therapeutic intervention.[3] LY-2584702 was developed by Eli Lilly and Company as a potential anti-neoplastic agent, given the hyperactivation of this pathway in a variety of tumors.[2] While preclinical studies demonstrated significant anti-tumor activity, the compound's clinical development for oncology was ultimately discontinued due to a combination of dose-limiting toxicities and a lack of robust efficacy at tolerated doses.[5][6] Subsequent research has also explored its potential in treating dyslipidemia, though concerns about its metabolic profile have been noted.[2]

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of LY-2584702, serving as a resource for researchers in oncology, cell signaling, and drug development.

Mechanism of Action

LY-2584702 exerts its biological effects through the selective and competitive inhibition of p70S6K at the ATP-binding site.[1][7] By blocking the kinase activity of p70S6K, LY-2584702 prevents the phosphorylation of its downstream substrates, most notably the S6 ribosomal protein.[8] This inhibition leads to a downstream cascade of events, ultimately resulting in the suppression of protein synthesis and a halt in cell proliferation.[3]

The PI3K/Akt/mTOR/p70S6K Signaling Pathway

The signaling cascade leading to p70S6K activation is initiated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 serves as a docking site for Akt and PDK1, leading to the activation of Akt. Activated Akt then phosphorylates and inhibits the tuberous sclerosis complex (TSC1/2), a negative regulator of mTOR Complex 1 (mTORC1). The activation of mTORC1 is a critical step, as it directly phosphorylates and activates p70S6K, which then phosphorylates rpS6 and other substrates to promote protein synthesis and cell growth. LY-2584702 directly intervenes at the level of p70S6K, blocking this final crucial step in the pathway.

Chemical Synthesis

The chemical structure of LY-2584702 is based on a pyrazolo[3,4-d]pyrimidine core. While the exact, proprietary synthesis route developed by Eli Lilly is not publicly detailed, a plausible and representative synthesis can be constructed based on established methods for creating this heterocyclic scaffold.[4][9][10] The general approach involves the construction of a substituted pyrazole ring, followed by cyclization to form the fused pyrimidine ring.

A common strategy begins with the reaction of a hydrazine derivative with an ethoxymethylenemalononitrile or a similar precursor to form a 5-aminopyrazole-4-carbonitrile. This intermediate can then be cyclized with formamide or another one-carbon source to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent functionalization, such as chlorination followed by nucleophilic substitution, allows for the introduction of the desired side chains.

Biological Activity and Preclinical Data

The biological activity of LY-2584702 has been characterized in a range of in vitro and in vivo models.

In Vitro Activity

LY-2584702 is a highly potent inhibitor of p70S6K in enzymatic assays. In cellular assays, it effectively inhibits the phosphorylation of the S6 ribosomal protein, a key downstream marker of p70S6K activity.

| Parameter | Value | Assay/Cell Line | Reference(s) |

| IC₅₀ (p70S6K enzyme) | 4 nM | Enzymatic Kinase Assay | [8] |

| IC₅₀ (S6K1 enzyme) | 2 nM | Enzymatic Kinase Assay | [1] |

| IC₅₀ (pS6 inhibition) | 100 - 240 nM | HCT116 colon cancer cells | [1][8] |

In Vivo Efficacy

In preclinical xenograft models, LY-2584702 demonstrated significant anti-tumor efficacy as a single agent.

| Xenograft Model | Dosing Schedule | Outcome | Reference(s) |

| HCT116 (Colon Carcinoma) | 2.3 mg/kg (TMED₅₀) | Significant tumor growth reduction | [11] |

| HCT116 (Colon Carcinoma) | 10 mg/kg (TMED₉₀) | Significant tumor growth reduction | [11] |

| HCT116 (Colon Carcinoma) | 2.5 mg/kg & 12.5 mg/kg BID | Significant efficacy | [8][11] |

| U87MG (Glioblastoma) | 2.5 mg/kg & 12.5 mg/kg BID | Significant efficacy | [8] |

Clinical Development and Discontinuation for Oncology

LY-2584702 advanced into Phase 1 clinical trials for patients with advanced solid tumors. These trials aimed to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of the drug.

| Clinical Trial Parameter | Finding | Reference(s) |

| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | [5][6] |

| Dose-Limiting Toxicities (DLTs) | Grade 3: Vomiting, increased lipase, nausea, hypophosphataemia, fatigue, pancreatitis | [5] |

| Clinical Response | No objective responses observed at MTD | [5] |

| Pharmacokinetics | Substantial variability in exposure; not dose-proportional with increasing dose | [5] |

Despite promising preclinical data, the clinical development of LY-2584702 for cancer was halted. The primary reasons included the observation of dose-limiting toxicities at exposures that did not yield significant anti-tumor responses and a challenging pharmacokinetic profile with high inter-patient variability.[5]

Metabolism and Off-Target Considerations

A notable aspect of LY-2584702's metabolism is the generation of 4-aminopyrazolo[3,4-d]pyrimidine (4-APP).[2] This metabolite has been associated with potential hepatotoxicity, a concern that has implications for the drug's overall safety profile and its potential development for other indications like dyslipidemia.[2]

Experimental Protocols

In Vitro p70S6K Kinase Assay (IC₅₀ Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against p70S6K using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant active p70S6K enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

S6K substrate peptide

-

ATP solution

-

LY-2584702 hydrochloride (or other test inhibitor)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of LY-2584702 in kinase assay buffer at 10x the final desired concentrations.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

5 µL of 10x test inhibitor dilution (or buffer for positive/negative controls).

-

10 µL of a master mix containing kinase assay buffer, p70S6K enzyme, and S6K substrate.

-

-

Reaction Initiation: Add 10 µL of ATP solution to each well to start the reaction. For negative controls ("no enzyme"), add buffer instead of the enzyme master mix.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ATP Depletion: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This step depletes the remaining ATP.

-

ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes. This reagent converts the ADP generated by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Western Blot for Inhibition of S6 Ribosomal Protein Phosphorylation

This protocol details the method to assess the pharmacodynamic effect of LY-2584702 in cancer cells by measuring the phosphorylation status of rpS6.

Materials:

-

HCT116 cells (or other relevant cell line)

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-S6 (Ser235/236) and Rabbit anti-total S6

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of LY-2584702 (e.g., 0, 10, 50, 100, 250, 500 nM) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-S6 (e.g., at 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total S6 protein.

-

Analysis: Quantify the band intensities. The level of S6 phosphorylation is determined by the ratio of the phospho-S6 signal to the total S6 signal.

In Vivo Xenograft Efficacy Study

This protocol provides a framework for evaluating the anti-tumor activity of LY-2584702 in a subcutaneous tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Cancer cell line (e.g., HCT116)

-

Matrigel (optional)

-

This compound

-

Vehicle solution for oral gavage (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Cell Implantation: Harvest HCT116 cells during their exponential growth phase. Resuspend the cells in sterile PBS (optionally mixed 1:1 with Matrigel) to a final concentration of 5-10 x 10⁶ cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Drug Administration:

-

Treatment Group: Administer LY-2584702 orally (e.g., at 12.5 mg/kg) twice daily (BID).

-

Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.

-

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.

-

Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.

Conclusion

LY-2584702 stands as a well-characterized, potent, and selective inhibitor of p70S6K. Its discovery and development have provided valuable insights into the therapeutic potential of targeting this key node in the PI3K/Akt/mTOR pathway. The preclinical data robustly demonstrated its ability to inhibit p70S6K signaling and suppress tumor growth in various cancer models. However, its journey through Phase 1 clinical trials highlighted the significant challenges of translating potent preclinical activity into a safe and effective clinical agent, namely the difficulty in achieving sufficient therapeutic exposure without dose-limiting toxicities. Despite its discontinuation for oncology, LY-2584702 remains an invaluable tool compound for researchers investigating the complex roles of p70S6K in both physiological and pathological processes. The lessons learned from its development continue to inform the design and progression of next-generation inhibitors targeting this critical signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. LY-2584702 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 5. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

LY-2584702 Hydrochloride: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LY-2584702 hydrochloride, a potent and selective inhibitor of the p70 ribosomal S6 kinase (p70S6K), for cancer research applications. This document outlines its mechanism of action, summarizes key preclinical and clinical findings, and provides detailed experimental protocols.

Executive Summary

This compound is a selective, ATP-competitive inhibitor of p70S6K, a critical downstream effector of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making p70S6K an attractive therapeutic target.[3][4] Preclinical studies have demonstrated the anti-proliferative and anti-tumor activity of LY-2584702 in a range of cancer models. However, its clinical development for oncology was discontinued due to a lack of significant efficacy in early-phase trials. Despite this, LY-2584702 remains a valuable tool for investigating the role of p70S6K in cancer biology and for preclinical studies exploring combination therapies.

Mechanism of Action

LY-2584702 acts as a potent and selective inhibitor of p70S6K.[1] By competing with ATP for binding to the kinase domain, it prevents the phosphorylation of downstream substrates, most notably the S6 ribosomal protein (S6).[5][6] The phosphorylation of S6 is a key event in the regulation of protein synthesis and cell growth.[7] Inhibition of this process by LY-2584702 leads to a decrease in the translation of mRNAs essential for cell cycle progression and proliferation, ultimately resulting in anti-tumor effects.[5][6]

The p70S6K signaling pathway is a crucial component of the PI3K/Akt/mTOR cascade, which is activated by various growth factors and mitogens.[7]

Preclinical and Clinical Data

In Vitro Efficacy

LY-2584702 has demonstrated potent inhibition of p70S6K and its downstream targets in various cancer cell lines.

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (p70S6K) | 4 nM | Enzyme Assay | [1][2] |

| IC50 (S6K1) | 2 nM | Enzyme Assay | [1] |

| IC50 (pS6 inhibition) | 0.1-0.24 µM | HCT116 colon cancer cells | [1][2] |

In Vivo Efficacy

Significant anti-tumor activity has been observed in xenograft models of human cancers.

| Cancer Model | Dosing Regimen | Outcome | Reference |

| HCT116 Colon Carcinoma Xenograft | 2.5 mg/kg and 12.5 mg/kg BID | Significant tumor growth reduction | [1] |

| U87MG Glioblastoma Xenograft | 2.5 mg/kg and 12.5 mg/kg BID | Significant single-agent efficacy | [1][2] |

| HCT116 Colon Carcinoma Xenograft | TMED50: 2.3 mg/kg, TMED90: 10 mg/kg | Statistically significant tumor growth reduction | [1] |

Phase I Clinical Trial

A Phase I study of LY-2584702 was conducted in patients with advanced solid tumors.[8]

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | [8] |

| Dose-Limiting Toxicities (DLTs) | Grade 3: vomiting, increased lipase, nausea, hypophosphatemia, fatigue, and pancreatitis | [8] |

| Clinical Response | No objective responses were observed at the MTD levels. | [8] |

| Pharmacokinetics | Substantial variability in exposure; not dose-proportional with increasing dose. | [8] |

Experimental Protocols

The following are representative protocols for key experiments involving LY-2584702.

In Vitro Inhibition of pS6 Phosphorylation

This protocol describes a Western blot analysis to assess the inhibition of S6 ribosomal protein phosphorylation in HCT116 cells.

Materials:

-

HCT116 cells

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of LY-2584702 (e.g., 0.1 µM to 1 µM) or DMSO for 24 hours.[2]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous HCT116 xenograft model to evaluate the anti-tumor efficacy of LY-2584702.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. air.uniud.it [air.uniud.it]

- 6. Facebook [cancer.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LY-2584702: A Comparative Analysis of Free Base and Salt Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-2584702 is a potent and selective ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K), a critical component of the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of various cancers, making p70S6K an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of LY-2584702, with a specific focus on the comparative aspects of its free base and salt forms, including the hydrochloride and tosylate salts. While the biological activity of these forms is comparable at equimolar concentrations, their physicochemical properties, particularly solubility and stability, can differ significantly, impacting formulation and preclinical development. This document summarizes key preclinical data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] A key downstream effector in this pathway is the p70 ribosomal S6 kinase (p70S6K).[1][2][3][4] Upon activation, p70S6K phosphorylates the 40S ribosomal protein S6 (rpS6), a crucial step in the initiation of protein synthesis.[2][4] The frequent upregulation of the PI3K/Akt/mTOR pathway in various human cancers has positioned p70S6K as a promising target for anticancer drug development.[1][4]

LY-2584702 is a small molecule inhibitor that selectively targets p70S6K with high potency.[4][5][6] It is available in several forms, including the free base, a hydrochloride salt, and a tosylate salt. The choice of form for drug development is critical, as it can significantly influence physicochemical properties such as solubility and stability, which in turn affect bioavailability and manufacturability. This guide aims to provide a detailed comparison of the available data on the LY-2584702 free base and its salt forms to aid researchers and drug development professionals in their work with this compound.

Physicochemical Properties

| Property | LY-2584702 Free Base | LY-2584702 Hydrochloride Salt | LY-2584702 Tosylate Salt |

| Molecular Formula | C₂₁H₁₉F₄N₇ | C₂₁H₂₀ClF₄N₇ | C₂₁H₁₉F₄N₇ • C₇H₈O₃S |

| Molecular Weight | 445.42 g/mol | 481.88 g/mol | 617.62 g/mol |

| Solubility (Water) | Insoluble[6][8] | Data not available | Insoluble[2] |

| Solubility (Ethanol) | Insoluble[6][8] | Data not available | 0.5 mg/mL[9] |

| Solubility (DMSO) | ≥22.25 mg/mL[10] | Data not available | 20 mg/mL[9] |

| Solubility (Other) | DMF: 10 mg/mL[9]DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL[9] | ||

| Stability | Less stable than salt forms (qualitative)[4][5][6] | Data not available | More stable than free base (qualitative)[4][5][6] |

Table 1: Physicochemical Properties of LY-2584702 Free Base and Salt Forms.

Biological Activity

The different forms of LY-2584702 are reported to have the same biological activities at equivalent molar concentrations.[4][5][6][7]

In Vitro Potency

LY-2584702 is a highly potent inhibitor of p70S6K. In enzymatic assays, it demonstrates low nanomolar efficacy. This potent enzymatic inhibition translates to effective inhibition of the downstream signaling in cellular contexts.

| Assay Type | Target/Cell Line | IC₅₀ Value |

| Enzymatic Assay | p70S6K | 4 nM[4][5][6] |

| S6K1 | 2 nM[11] | |

| Cellular Assay | HCT116 | 0.1 - 0.24 µM (pS6)[5][6] |

Table 2: In Vitro Potency of LY-2584702.

In Vivo Efficacy

Preclinical studies in xenograft models of human cancers have demonstrated the anti-tumor efficacy of LY-2584702. The tosylate salt was used in clinical trials.[1][12]

| Animal Model | Cell Line | Dosing Regimen | Outcome |

| Glioblastoma Xenograft | U87MG | 12.5 mg/kg BID (oral) | Significant antitumor efficacy[5][6] |

| Colon Carcinoma Xenograft | HCT116 | 12.5 mg/kg BID (oral) | Significant antitumor efficacy[5][6] |

| ED₅₀ = 2.3 mg/kg | Statistically significant tumor growth reduction[9] | ||

| ED₉₀ = 10 mg/kg | Statistically significant tumor growth reduction |

Table 3: In Vivo Efficacy of LY-2584702.

Signaling Pathway and Mechanism of Action

LY-2584702 exerts its biological effects by inhibiting the kinase activity of p70S6K, thereby preventing the phosphorylation of its downstream substrates, most notably the ribosomal protein S6 (rpS6). This leads to a reduction in protein synthesis and ultimately inhibits cell proliferation and tumor growth.

Figure 1: Simplified signaling pathway of LY-2584702 action.

Experimental Protocols

p70S6K Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay kits.

Objective: To determine the in vitro inhibitory activity of LY-2584702 against p70S6K.

Materials:

-

Recombinant p70S6K enzyme

-

S6K substrate (e.g., KRRRLASLR)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

LY-2584702 (serial dilutions)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of LY-2584702 in the kinase assay buffer.

-

In a 384-well plate, add 1 µL of the LY-2584702 dilution or vehicle (DMSO) control.

-

Add 2 µL of p70S6K enzyme solution.

-

Add 2 µL of a substrate/ATP mix.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC₅₀ values from the dose-response curve.

Figure 2: Workflow for the p70S6K enzymatic assay.

Western Blot for Phospho-S6 in Cultured Cells

Objective: To assess the effect of LY-2584702 on the phosphorylation of ribosomal protein S6 in a cellular context.

Materials:

-

HCT116 cells (or other relevant cell line)

-

Cell culture medium and supplements

-

LY-2584702

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-S6 and anti-total-S6)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HCT116 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of LY-2584702 or vehicle for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-S6 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total S6 as a loading control.

Figure 3: Western blot workflow for phospho-S6 detection.

Clinical Development

Phase I clinical trials have been conducted with LY-2584702 tosylate in patients with advanced solid tumors.[1][12] These studies aimed to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of the compound.[12] While the clinical development of LY-2584702 was discontinued, the preclinical data and the insights gained from its investigation remain valuable for the broader field of p70S6K inhibitor research.

Conclusion

LY-2584702 is a well-characterized, potent, and selective inhibitor of p70S6K. While the free base and its salt forms exhibit comparable biological activity, the enhanced solubility and stability of the salt forms, particularly the tosylate salt, have favored their use in preclinical and clinical development. This technical guide provides a consolidated resource of the available data on LY-2584702, offering valuable information for researchers working on p70S6K inhibition and the broader PI3K/Akt/mTOR signaling pathway. The detailed protocols and visual aids are intended to facilitate the practical application of this knowledge in a laboratory setting. Further research into the direct comparison of the physicochemical and pharmacokinetic properties of the different forms of LY-2584702 could provide additional insights for the development of future p70S6K inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. p70S6K Kinase Enzyme System Application Note [promega.com]

- 5. worldwide.promega.com [worldwide.promega.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

LY-2584702 Hydrochloride: A Technical Whitepaper

CAS Number: 1082948-81-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-2584702 hydrochloride is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K).[1][2] As a critical downstream effector in the PI3K/Akt/mTOR signaling pathway, p70S6K is a key regulator of cell growth, proliferation, motility, and survival.[2][3] Its frequent upregulation in various cancers has made it a compelling target for antineoplastic therapies.[2][3] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, in vitro and in vivo efficacy, and associated experimental methodologies.

Chemical Properties

This compound is the hydrochloride salt form of LY2584702.[]

| Property | Value | Reference |

| CAS Number | 1082948-81-9 | [3] |

| Molecular Formula | C21H20ClF4N7 | [3][] |

| Molecular Weight | 481.88 g/mol | [3][] |

| Synonyms | This compound; LY 2584702 hydrochloride | [3] |

Mechanism of Action

LY-2584702 acts as a selective, ATP-competitive inhibitor of p70S6K.[1][5] By binding to the kinase, it prevents the phosphorylation of the S6 ribosomal protein (rpS6), a crucial step in protein synthesis.[2][5] The inhibition of this process leads to a decrease in cellular proliferation and has demonstrated potential antineoplastic activity.[2] The compound is a component of the broader PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1][3]

Signaling Pathway

The diagram below illustrates the position of p70S6K in the PI3K/Akt/mTOR signaling cascade and the inhibitory action of LY-2584702.

References

Methodological & Application

Application Notes and Protocols for LY-2584702 Hydrochloride: A Cell-Based Assay for Phospho-S6 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-2584702 hydrochloride is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K).[1][2] p70S6K is a critical downstream effector in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer and other diseases.[1] This pathway plays a central role in regulating cell growth, proliferation, survival, and protein synthesis.[1] LY-2584702 inhibits p70S6K, thereby preventing the phosphorylation of its substrate, the S6 ribosomal protein (S6).[1] The phosphorylation of S6 at serine residues S235/236 is a key event in the initiation of protein synthesis. By inhibiting this phosphorylation, LY-2584702 can effectively block the downstream signaling of the mTOR pathway, leading to decreased cell proliferation.[1] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on S6 phosphorylation in a cell-based setting using Western blotting and enzyme-linked immunosorbent assay (ELISA).

Mechanism of Action

This compound targets p70S6K, a serine/threonine kinase that is a key component of the PI3K/Akt/mTOR signaling pathway. This pathway is activated by various growth factors and cellular signals. Upon activation, mTORC1 (mammalian target of rapamycin complex 1) directly phosphorylates and activates p70S6K. Activated p70S6K then phosphorylates multiple substrates, most notably the 40S ribosomal protein S6. The phosphorylation of S6 enhances the translation of a specific subset of mRNAs that contain a 5'-terminal oligopyrimidine tract (5'-TOP), which encode for components of the translational machinery. By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of S6, leading to a reduction in protein synthesis and ultimately inhibiting cell growth and proliferation.

Quantitative Data

The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays across various cancer cell lines.

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Enzymatic Assay | p70S6K | 4 nM | [1] |

| Cell-Based Assay (pS6 Inhibition) | HCT116 (Colon Cancer) | 0.1-0.24 µM | [2] |

| Cell-Based Assay (pS6 Inhibition) | General | 100 nM | [1] |

| Cell Proliferation Assay | A549 (Lung Cancer) | Significant inhibition at 0.1 µM | [1] |

| Cell Proliferation Assay | SK-MES-1 (Lung Cancer) | Significant inhibition at 0.6 µM | [1] |

Experimental Protocols

General Cell Culture and Treatment

-

Cell Lines: HCT116, A549, or other cancer cell lines with an active PI3K/Akt/mTOR pathway are suitable.

-

Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations for treatment. A vehicle control (DMSO) should be included in all experiments.

-

Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for ELISA) and allow them to adhere overnight. The next day, replace the medium with a fresh medium containing various concentrations of this compound or vehicle control. The incubation time can be optimized but is typically between 1 to 24 hours.

Protocol 1: Western Blot Analysis of pS6 Inhibition

This protocol allows for the qualitative and semi-quantitative assessment of pS6 levels.

1. Cell Lysis a. After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

2. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting a. Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for phospho-S6 (Ser235/236) overnight at 4°C with gentle agitation. A primary antibody for total S6 and a loading control (e.g., β-actin or GAPDH) should also be used on separate blots or after stripping. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

4. Data Analysis a. Densitometry analysis can be performed to quantify the band intensities. The pS6 signal should be normalized to the total S6 signal or the loading control.

Protocol 2: Cell-Based ELISA for pS6 Inhibition

This protocol offers a more quantitative and high-throughput method for measuring pS6 levels.

1. Cell Seeding and Treatment a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound as described in the general protocol.

2. Cell Fixation and Permeabilization a. After treatment, discard the medium and wash the cells with PBS. b. Fix the cells by adding 4% paraformaldehyde in PBS to each well and incubating for 20 minutes at room temperature. c. Wash the wells three times with PBS. d. Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes. e. Wash the wells three times with PBS.

3. Blocking and Antibody Incubation a. Block the wells with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. b. Add the primary antibody against phospho-S6 (Ser235/236) diluted in the blocking buffer to each well and incubate for 2 hours at room temperature or overnight at 4°C. c. Wash the wells three times with wash buffer (e.g., TBST). d. Add the HRP-conjugated secondary antibody diluted in the blocking buffer and incubate for 1 hour at room temperature. e. Wash the wells five times with wash buffer.

4. Signal Detection a. Add a colorimetric HRP substrate (e.g., TMB) to each well and incubate in the dark until sufficient color development. b. Stop the reaction by adding a stop solution (e.g., 2N H2SO4). c. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

5. Data Analysis a. Subtract the background absorbance (wells with no primary antibody). b. Normalize the data to a control (e.g., total S6 levels measured in parallel wells or cell number). c. Plot the absorbance against the log concentration of this compound to determine the IC50 value.

Troubleshooting

| Issue | Possible Cause | Solution |

| Western Blot: No or weak pS6 signal | Insufficient protein loading, inactive pathway, antibody issue | Increase protein amount, stimulate pathway with growth factors, check antibody datasheet for recommended conditions. |

| Western Blot: High background | Insufficient blocking, antibody concentration too high, inadequate washing | Increase blocking time, optimize antibody dilution, increase the number and duration of washes. |

| ELISA: High variability between replicate wells | Inconsistent cell seeding, pipetting errors | Ensure even cell distribution when seeding, use a multichannel pipette for consistency. |

| ELISA: Weak signal | Low pS6 levels, insufficient incubation times, inactive substrate | Stimulate cells, optimize incubation times for antibodies and substrate, use fresh substrate. |

Conclusion

The provided protocols offer robust methods for evaluating the efficacy of this compound in inhibiting S6 phosphorylation in cancer cells. The choice between Western blotting and cell-based ELISA will depend on the specific experimental needs, with Western blotting providing qualitative and semi-quantitative data and ELISA offering a high-throughput quantitative analysis. These assays are essential tools for researchers and drug development professionals studying the PI3K/Akt/mTOR pathway and the therapeutic potential of p70S6K inhibitors.

References

Application Notes and Protocols for Western Blot Analysis of LY-2584702 Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-2584702 hydrochloride is a potent and selective, ATP-competitive inhibitor of the 70 kDa ribosomal protein S6 kinase (p70S6K or S6K1).[1] p70S6K is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various cancers and other diseases.[1][2] This pathway plays a central role in cell growth, proliferation, survival, and protein synthesis.[2] Upon activation, p70S6K phosphorylates the S6 ribosomal protein (S6), leading to enhanced translation of specific mRNAs that encode for ribosomal proteins and elongation factors.

By inhibiting p70S6K, this compound effectively blocks the phosphorylation of S6, thereby impeding protein synthesis and cellular proliferation.[2] This makes it a valuable tool for studying the p70S6K signaling pathway and a potential therapeutic agent. Western blotting is an essential technique to elucidate the on-target effects of this compound by quantifying the changes in the phosphorylation status of p70S6K and its downstream substrate, S6.

Data Presentation

The following table summarizes the expected quantitative outcomes on key protein markers following treatment with this compound. Densitometric analysis of Western blot bands should be performed to quantify these changes relative to a loading control (e.g., β-actin, GAPDH).

| Target Protein | Post-translational Modification Assessed | Expected Effect of this compound Treatment | Rationale for Expected Effect |

| p-p70S6K (Thr389) | Phosphorylation (Activation) | No direct change or potential feedback increase | LY-2584702 is an ATP-competitive inhibitor and does not directly inhibit the upstream kinases that phosphorylate p70S6K. Feedback loops may even increase phosphorylation at this site. |

| Total p70S6K | Total Protein Levels | No significant change | Short-term treatment is not expected to alter the total expression levels of the kinase. |

| p-S6 (Ser235/236) | Phosphorylation (Downstream Target) | Significant decrease | Direct inhibition of p70S6K by LY-2584702 prevents the phosphorylation of its primary substrate, S6. |

| Total S6 | Total Protein Levels | No significant change | Short-term treatment is not expected to alter the total expression levels of the ribosomal protein. |

Quantitative Analysis of Phospho-S6 Inhibition:

| LY-2584702 Concentration (µM) | % Inhibition of S6 Phosphorylation (Relative to Vehicle Control) |

| 0 (Vehicle) | 0% |

| 0.01 | ~20-30% |

| 0.1 | ~50-70% |

| 1.0 | >90% |

| 10.0 | >95% |

Note: The IC50 for inhibition of S6 phosphorylation in HCT116 colon cancer cells is approximately 0.1-0.24 µM.[3] The values in the table are representative and may vary depending on the cell line, treatment duration, and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the effect of this compound on the p70S6K signaling pathway.

Materials and Reagents

-

Cell Lines: Appropriate cell line with an active PI3K/Akt/mTOR pathway (e.g., HCT116, U87MG, or as determined by the researcher).

-

This compound: Prepare a stock solution in DMSO.

-

Cell Culture Medium and Reagents: As required for the specific cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

Laemmli Sample Buffer (4X): 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, and 20% β-mercaptoethanol.

-

SDS-PAGE Gels: Appropriate percentage polyacrylamide gels for resolving target proteins (e.g., 10% or 12%).

-

Running Buffer: Tris-Glycine-SDS buffer.

-

Transfer Buffer: Tris-Glycine buffer with 20% methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-p70S6K (Thr389)

-

Rabbit anti-p70S6K

-

Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

-

Rabbit anti-S6 Ribosomal Protein

-

Loading control antibody (e.g., mouse anti-β-actin or rabbit anti-GAPDH)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagent.

-

Imaging System: Chemiluminescence detection system.

Experimental Procedure

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 4-6 hours prior to treatment, if necessary, to reduce basal pathway activation.

-

Treat cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only control (DMSO).

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer (with freshly added inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 1/3 volume of 4X Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the bands using appropriate software. Normalize the phospho-protein signal to the total protein signal and then to the loading control.

-

Mandatory Visualization

Caption: Western Blot Experimental Workflow for LY-2584702 HCl Treatment.

Caption: p70S6K Signaling Pathway and Inhibition by LY-2584702 HCl.

References

Application Notes and Protocols for LY-2584702 Hydrochloride in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the use of LY-2584702 hydrochloride, a potent and selective inhibitor of p70 ribosomal S6 kinase (p70S6K), in mouse xenograft models. The provided information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound. The document includes a summary of effective dosages, detailed experimental procedures for establishing and treating xenografts, and diagrams of the targeted signaling pathway and experimental workflow.

Introduction

LY-2584702 is an orally bioavailable, ATP-competitive inhibitor of p70S6K, a serine/threonine kinase that is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, leading to uncontrolled cell growth, proliferation, and survival. By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein, a key step in the initiation of protein synthesis, thereby exerting its anti-proliferative effects.[1][2] Preclinical studies have demonstrated the anti-tumor activity of LY-2584702 in various cancer models, making it a compound of interest for cancer research and drug development.

Mechanism of Action: The p70S6K Signaling Pathway

LY-2584702 targets the p70S6K, a key kinase in the PI3K/Akt/mTOR signaling cascade. This pathway is activated by various growth factors and cellular stimuli, leading to a cascade of phosphorylation events that ultimately promote cell growth and proliferation. LY-2584702's inhibition of p70S6K disrupts this chain, leading to a reduction in protein synthesis and subsequent tumor growth inhibition.

Caption: The p70S6K signaling pathway and the inhibitory action of LY-2584702.

Quantitative Data Summary

The following table summarizes the effective dosages of this compound used in various mouse xenograft models based on preclinical studies.

| Xenograft Model | Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Reference |

| Glioblastoma | U87MG | Athymic Nude | 2.5 mg/kg | Oral Gavage | Twice Daily (BID) | [3] |

| Glioblastoma | U87MG | Athymic Nude | 12.5 mg/kg | Oral Gavage | Twice Daily (BID) | [3] |

| Colon Carcinoma | HCT116 | Athymic Nude | 2.5 mg/kg | Oral Gavage | Twice Daily (BID) | [3] |

| Colon Carcinoma | HCT116 | Athymic Nude | 12.5 mg/kg | Oral Gavage | Twice Daily (BID) | [3] |

Experimental Protocols

This section provides a detailed, generalized protocol for conducting a mouse xenograft study with this compound. This protocol can be adapted for different cancer cell lines.

Materials

-

This compound

-

Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile water, or 0.25% Tween-80 and 0.05% antifoam in sterile water)

-

Human cancer cell line (e.g., U87MG, HCT116)

-

Matrigel (optional, for enhancing tumor take)

-

6-8 week old female athymic nude mice

-

Sterile syringes and gavage needles

-

Calipers for tumor measurement

Experimental Workflow

Caption: General experimental workflow for a mouse xenograft study.

Detailed Methodology

-

Cell Culture and Implantation:

-

Culture human cancer cells (e.g., U87MG or HCT116) in appropriate media and conditions until they reach 80-90% confluency.

-

Harvest the cells using trypsin and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A mixture of 50% Matrigel in media can be used to enhance tumor establishment.

-

Inject approximately 5 x 10^6 cells subcutaneously into the flank of each 6-8 week old female athymic nude mouse.

-

-

Tumor Growth and Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-